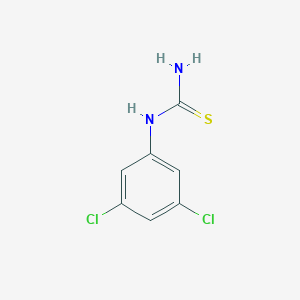

3,5-Dichlorophenylthiourea

Übersicht

Beschreibung

Synthesis Analysis

While there is no direct study focusing on the synthesis of "3,5-Dichlorophenylthiourea," related research on similar compounds provides insight into potential methods. The synthesis of thiourea derivatives generally involves the reaction of amines with thiocyanates, leading to thiourea compounds with diverse substituents (Kerru et al., 2019). These methods could potentially be adapted for the synthesis of "3,5-Dichlorophenylthiourea" by selecting appropriate dichlorophenylamines and thiocyanates.

Molecular Structure Analysis

Research on related compounds such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole provides insight into the molecular structure, characterized by X-ray diffraction and DFT calculations, highlighting the importance of halogen substituents in determining molecular geometry and electronic properties (Kerru et al., 2019). Similar analytical techniques would likely reveal detailed information on "3,5-Dichlorophenylthiourea's" molecular structure, including bond lengths, angles, and electronic configurations.

Chemical Reactions and Properties

Chemical reactions involving thiourea derivatives often lead to the formation of heterocycles, indicating the reactivity of the thiourea group towards cyclization and substitution reactions. For instance, the reaction of dithiolium perchlorate with active methylenes produces heterocyclic compounds (Shibuya, 1984). Such reactivity might also apply to "3,5-Dichlorophenylthiourea," suggesting its potential utility in synthesizing novel organic compounds.

Physical Properties Analysis

The physical properties of "3,5-Dichlorophenylthiourea" can be inferred from related studies on thiourea derivatives. The crystal and molecular structure studies often reveal properties such as solubility, melting points, and crystal packing, which are crucial for understanding the compound's behavior in different environments (Gudennavar et al., 2014). The presence of chlorine atoms is likely to influence these properties significantly.

Chemical Properties Analysis

The chemical properties of thiourea derivatives, including "3,5-Dichlorophenylthiourea," are characterized by their reactivity towards nucleophiles and electrophiles. Studies on similar compounds show that thioureas are versatile intermediates in organic synthesis, capable of undergoing various chemical transformations to produce a wide range of functionalized molecules (Wang et al., 2006). The dichlorophenyl group in "3,5-Dichlorophenylthiourea" is expected to further modulate its reactivity, potentially leading to unique chemical behaviors.

Wissenschaftliche Forschungsanwendungen

-

Antifungal Activity

- Field : Applied Chemistry

- Application : Thiourea derivatives are used as antifungal agents . They are designed, synthesized, and evaluated biologically to explore more potent natural product-based antifungal agents .

- Method : A series of novel menthol derivatives containing 1,2,4-triazole-thioether moiety were designed, synthesized, characterized structurally, and evaluated biologically .

- Results : Some of the target compounds exhibited good inhibitory activity against the tested fungi, especially against Physalospora piricola . Compounds had inhibition rates of 93.3%, 79.4%, and 79.4%, respectively, against P. piricola, much better than that of the positive control chlorothalonil .

-

Solvent-Free Chlorination

- Field : Organic Chemistry

- Application : Thiourea derivatives are used in large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl3 .

- Method : The procedure involves heating in a sealed reactor at high temperatures using one equivalent of pyridine as base . It is suitable for large scale (multigram) batch preparations .

-

Spectroscopic Analysis

- Field : Physical Chemistry

- Application : Thiourea derivatives are used in spectroscopic analysis .

- Method : Experimental and theoretical analyses of FPTT, with molecular dynamics (MD) simulations, are reported for finding different parameters like identification of suitable excipients, interactions with water, and sensitivity towards .

- Results : The results of this study are not explicitly mentioned in the source .

-

Chemistry, Coordination, Structure and Biological Aspects

- Field : Chemical Intermediates

- Application : 1-(acyl/aroyl)-3-(substituted)thioureas are privileged architectures that have received remarkable attention of researchers in view of their variable topological aspects, binding modes and broad spectrum promising pharmacological properties .

- Method : Reactivity of acyl thiourea derivatives has presented various organic transformations into other demanding scaffolds and this is an attractive strategy for synthetic chemists to access heterocyclic cores .

- Results : 1-(acyl/aroyl)-3-(substituted)thioureas have also emerged as attractive candidates in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction and in pharmaceuticals .

-

Pharmacological Evaluation

- Field : Pharmacology

- Application : Thiourea derivatives are used in the pharmacological evaluation of acetylcholinesterase, glucose-6-phosphatase, biochemical and histopathological evaluation .

- Method : The compounds were screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .

- Results : The synthesized compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against G6Pase and moderately active against the other selected enzymes used in this study .

-

Synthesis of Trifluoromethylpyridines

- Field : Organic Chemistry

- Application : Thiourea derivatives are used in the synthesis of trifluoromethylpyridines .

- Method : An approach using stepwise vapor–phase chlorination followed by fluorination has been reported .

- Results : The results of this study are not explicitly mentioned in the source .

-

Nickel Electrodeposition

- Field : Material Science

- Application : Thiourea (TU) is used as an additive in the process of nickel electrodeposition . It is compounded with cetyltrimethyl ammonium chloride (CTAC), sodium dodecyl sulfate (SDS) and polyethylene glycol 20,000 (PEG20000), and their effect on the cyclic voltammetric behavior, electrochemical nucleation mechanism, crystallographic orientations and surface morphology of the nickel electrodeposition in ammoniacal solution were experimentally investigated .

- Method : The introduction of composite additives resulted in a stronger cathodic polarization and increased the nucleation overpotential (NOP) values significantly, which had an important impact on forming compact and smooth nickel deposits .

- Results : Smoother and finer nickel films were found using scanning electron microscopy (SEM) images as the composite additives were used . X-ray diffraction revealed that all nickel deposit samples had the face-centered cubic structure, and five main crystal planes were displayed by the presence of composite additives in the electrolyte .

-

Synthesis of Thiophene Derivatives

- Field : Organic Chemistry

- Application : Thiourea derivatives are used in the synthesis of thiophene derivatives . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

- Method : The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

- Results : The results of this study are not explicitly mentioned in the source .

Eigenschaften

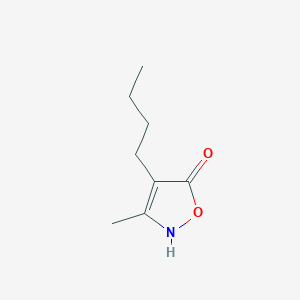

IUPAC Name |

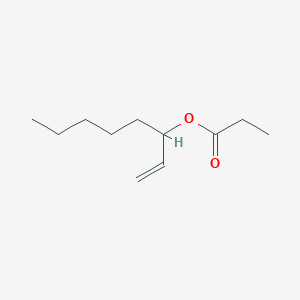

(3,5-dichlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2S/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJARXOEVLYKDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372124 | |

| Record name | 3,5-dichlorophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730271 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3,5-Dichlorophenylthiourea | |

CAS RN |

107707-33-5 | |

| Record name | 3,5-dichlorophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)

![1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol](/img/structure/B24724.png)